Nifedipine Monoamide
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Overview
Description
Nifedipine Monoamide is a derivative of Nifedipine, which is a dihydropyridine calcium channel blocker . It is used to treat severe chest pain (angina) or high blood pressure (hypertension) . It works by relaxing the muscles of your heart and blood vessels .
Molecular Structure Analysis
The molecular formula of Nifedipine Monoamide is C16H17N3O5 . The molecular weight is 331.32 . Further details about the molecular structure are not available in the search results.Scientific Research Applications
Pharmacokinetics and Therapeutic Responses
Nifedipine's pharmacokinetic characteristics and therapeutic responses are extensively studied, particularly in its once-daily formulations. These studies emphasize the drug's efficacy in treating conditions like hypertension and angina pectoris, attributing improvements to modifications in drug formulation over time. Nifedipine Gastrointestinal Therapeutic System (GITS) is notable for its controlled blood pressure and sympathetic nervous system activation, marking it as a reference formulation for pharmacokinetic and therapeutic reasons (Meredith, Toal, & Elliott, 2011).
Obstetrics and Gynecology Applications
In obstetrics and gynecology, nifedipine demonstrates safety and efficacy, particularly in pregnancy, showcasing minimal teratogenic or fetotoxic potential. Its role extends to managing hypertension in pregnancy, with evidence supporting its use as a safer alternative to β-agonists for tocolysis. This application underscores nifedipine's potential in reducing uterine activity, with a favorable side effect profile compared to other tocolytics (Childress & Katz, 1994).
Cardiovascular Research
Nifedipine's impact on cardiovascular health, particularly through its formulations like nifedipine GITS, has been a subject of extensive research. Studies have highlighted its effectiveness in treating mild to moderate hypertension and angina pectoris, offering a once-daily dosing regimen that maintains efficacy and tolerability. This research indicates nifedipine's role in reversing left ventricular hypertrophy and minimal impact on lipid and glucose metabolism, making it suitable for a broad patient population with cardiovascular diseases (Brogden & McTavish, 1995).
Safety And Hazards
properties
IUPAC Name |
methyl 5-carbamoyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-6-4-5-7-11(10)19(22)23/h4-7,14,18H,1-3H3,(H2,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOVLISSVULHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifedipine Monoamide | |
CAS RN |
114709-68-1 |
Source
|
Record name | Nifedipine monoamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114709681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NIFEDIPINE MONOAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH3ED8YHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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